molecular formula C15H12N2O7 B14667004 Ethyl 2-nitro-5-(4-nitrophenoxy)benzoate CAS No. 51282-72-5

Ethyl 2-nitro-5-(4-nitrophenoxy)benzoate

Cat. No.: B14667004
CAS No.: 51282-72-5
M. Wt: 332.26 g/mol
InChI Key: KDUIDMQFZAXGRD-UHFFFAOYSA-N
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Description

Ethyl 2-nitro-5-(4-nitrophenoxy)benzoate is a nitro-substituted aromatic ester characterized by a benzoate backbone with two nitro groups: one at the 2-position of the benzene ring and a 4-nitrophenoxy group at the 5-position. The compound’s structure combines electron-withdrawing nitro groups with an ester functional group, conferring unique physicochemical properties.

Properties

CAS No.

51282-72-5

Molecular Formula

C15H12N2O7

Molecular Weight

332.26 g/mol

IUPAC Name

ethyl 2-nitro-5-(4-nitrophenoxy)benzoate

InChI

InChI=1S/C15H12N2O7/c1-2-23-15(18)13-9-12(7-8-14(13)17(21)22)24-11-5-3-10(4-6-11)16(19)20/h3-9H,2H2,1H3

InChI Key

KDUIDMQFZAXGRD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-nitro-5-(4-nitrophenoxy)benzoate typically involves the nitration of an appropriate benzoate precursor. One common method is the nitration of ethyl 2-hydroxy-5-(4-hydroxyphenoxy)benzoate using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-nitro-5-(4-nitrophenoxy)benzoate can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Additionally, the phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

    Nucleophilic Substitution: Sodium methoxide in methanol.

Major Products Formed

    Reduction: Ethyl 2-amino-5-(4-aminophenoxy)benzoate.

    Hydrolysis: 2-nitro-5-(4-nitrophenoxy)benzoic acid.

    Nucleophilic Substitution: Substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-nitro-5-(4-nitrophenoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its nitro groups can be transformed into various functional groups, making it a versatile building block.

    Biology: The compound can be used in the study of nitroaromatic compounds’ biological activities, including their potential as antimicrobial or anticancer agents.

    Medicine: Research into the pharmacological properties of nitrobenzoates may reveal potential therapeutic applications.

    Industry: It can be used in the development of materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which Ethyl 2-nitro-5-(4-nitrophenoxy)benzoate exerts its effects depends on the specific application In reduction reactions, the nitro groups are typically reduced to amino groups through a catalytic hydrogenation process

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 2-nitro-5-(4-nitrophenoxy)benzoate with structurally related esters and nitroaromatic compounds, focusing on substituent effects, stability, and reactivity.

Substituent Effects on Physicochemical Properties

Compound Molecular Weight (g/mol) Substituents Key Properties
This compound ~362.3 2-NO₂, 5-(4-NO₂C₆H₄O) High polarity, low solubility in non-polar solvents
Ethyl 4-nitrobenzoate ~195.2 4-NO₂ Moderate solubility in ethanol, mp ~58°C
Methyl benzoate ~136.1 No nitro groups High volatility, CES-mediated hydrolysis
Ethyl 4-(dimethylamino)benzoate ~207.2 4-N(CH₃)₂ Enhanced reactivity in resin cements
  • Polarity and Solubility: The dual nitro groups in this compound increase polarity compared to simpler esters like methyl benzoate, likely reducing solubility in non-polar solvents. Ethyl 4-nitrobenzoate, with a single nitro group, exhibits moderate ethanol solubility, suggesting the 4-nitrophenoxy group in the target compound further restricts solubility .
  • However, carboxylesterase (CES)-mediated metabolism, as observed in ethyl benzoate , may still occur.

Hydrolytic Stability and Metabolism

  • Ethyl benzoate derivatives are susceptible to CES-mediated hydrolysis, with ethyl esters generally hydrolyzed faster than methyl esters . The nitro groups in this compound may sterically hinder enzymatic activity, prolonging its metabolic stability compared to Ethyl 4-nitrobenzoate.
  • In contrast, Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity in polymerization reactions due to its electron-donating dimethylamino group, unlike the electron-withdrawing nitro substituents in the target compound .

Toxicity Considerations

  • Alkyl benzoates like methyl and ethyl benzoate exhibit low acute toxicity but may cause irritation at high concentrations .

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